molecular formula C15H10N2O B12732528 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- CAS No. 127040-41-9

3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro-

Cat. No.: B12732528
CAS No.: 127040-41-9
M. Wt: 234.25 g/mol
InChI Key: HFULBEVJRFLVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- is a heterocyclic compound that belongs to the class of pyridocarbazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- includes a fused ring system that combines pyridine and carbazole moieties, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with a suitable carbazole derivative in the presence of a strong acid like sulfuric acid can lead to the formation of the desired compound. Microwave-assisted synthesis has also been employed to enhance the reaction efficiency and yield .

Industrial Production Methods

Industrial production of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the fused ring system, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in the reactions of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products with high selectivity and yield.

Major Products Formed

The major products formed from the reactions of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to various substituted pyridocarbazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to intercalate with DNA, thereby inhibiting the replication and transcription processes. This intercalation can lead to the induction of apoptosis in cancer cells. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage .

Comparison with Similar Compounds

3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- can be compared with other similar compounds, such as:

The uniqueness of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- lies in its specific structural features and the resulting chemical and biological properties that make it a promising candidate for further research and development.

Properties

CAS No.

127040-41-9

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

4,11-dihydropyrido[3,2-a]carbazol-3-one

InChI

InChI=1S/C15H10N2O/c18-14-8-6-11-13(16-14)7-5-10-9-3-1-2-4-12(9)17-15(10)11/h1-8,17H,(H,16,18)

InChI Key

HFULBEVJRFLVNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)NC(=O)C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.